(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of an indole moiety, a thiazolidinone ring, and a sulfanylidene group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the indole derivative is reacted with a thiazolidinone compound in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the indole or thiazolidinone moieties are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-oxo-1,3-thiazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.
Uniqueness
The uniqueness of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, contributes to its reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-prop-2-enyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-7-17-14(18)13(20-15(17)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,8-9,18H,1,7H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLFTUDFCNQIW-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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